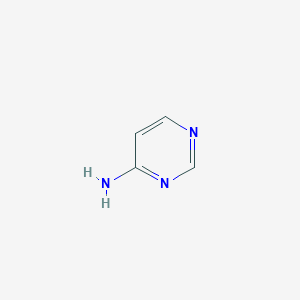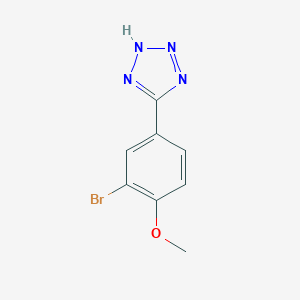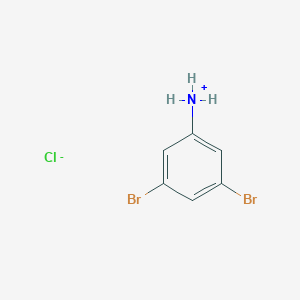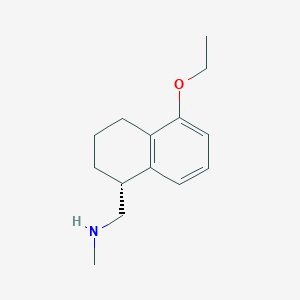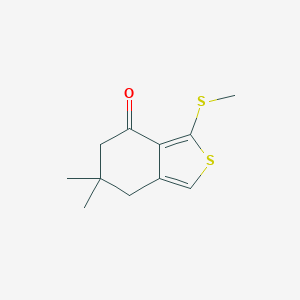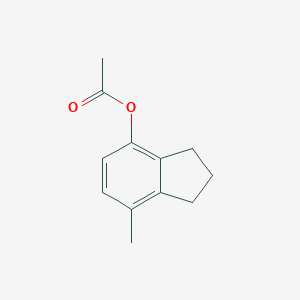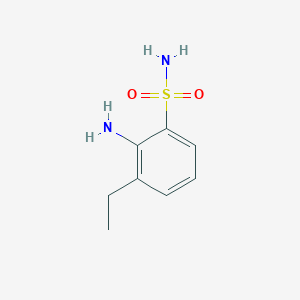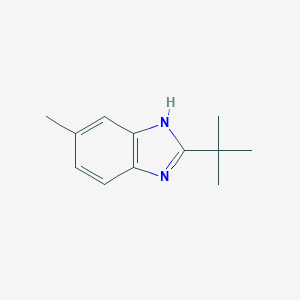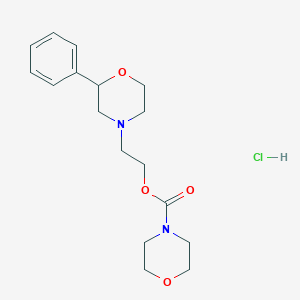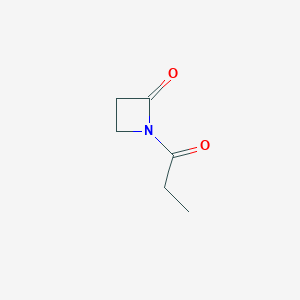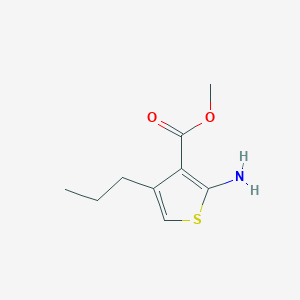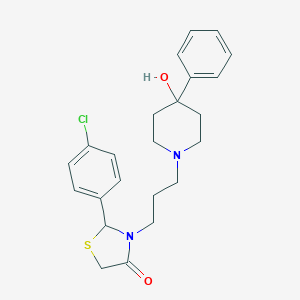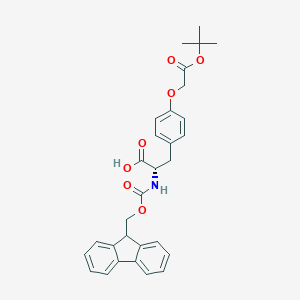
2-Butyl-1-ethynylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1-ethynylpyrrole (BEP) is a chemical compound that is widely used in the field of scientific research. It is a pyrrole derivative that has been studied for its biochemical and physiological effects. BEP has been found to have a wide range of applications in the field of neuroscience, particularly in the study of the central nervous system.
Mechanism Of Action
The mechanism of action of 2-Butyl-1-ethynylpyrrole is complex and not fully understood. It is known to interact with the GABA transporter, but the exact nature of this interaction is not clear. 2-Butyl-1-ethynylpyrrole has also been found to have an effect on the activity of voltage-gated ion channels, which are responsible for the propagation of action potentials in neurons.
Biochemical And Physiological Effects
2-Butyl-1-ethynylpyrrole has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key region of the brain involved in reward processing. 2-Butyl-1-ethynylpyrrole has also been found to have an effect on the release of other neurotransmitters, including serotonin and norepinephrine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Butyl-1-ethynylpyrrole in lab experiments is its potency. It has been found to be a highly effective inhibitor of the GABA transporter, making it a valuable tool in the study of GABAergic neurotransmission. However, one of the limitations of using 2-Butyl-1-ethynylpyrrole is its toxicity. It has been found to be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of 2-Butyl-1-ethynylpyrrole. One area of interest is its potential use as a therapeutic agent for the treatment of neurological disorders. It has been found to have an effect on the release of neurotransmitters, which could make it a valuable tool in the treatment of conditions such as depression and anxiety. Another area of interest is the development of new synthesis methods for 2-Butyl-1-ethynylpyrrole, which could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 2-Butyl-1-ethynylpyrrole is a valuable tool in the field of scientific research. It has a wide range of applications in the study of the central nervous system and has been found to have a number of biochemical and physiological effects. While there are limitations to its use, the potential applications of 2-Butyl-1-ethynylpyrrole make it an important area of study for future research.
Synthesis Methods
2-Butyl-1-ethynylpyrrole can be synthesized using a variety of methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. This method has been found to be effective in producing high yields of 2-Butyl-1-ethynylpyrrole.
Scientific Research Applications
2-Butyl-1-ethynylpyrrole has been extensively studied for its scientific research applications. One of the most important applications of 2-Butyl-1-ethynylpyrrole is in the study of the central nervous system. It has been found to be a potent inhibitor of the GABA transporter, which is responsible for the reuptake of the neurotransmitter GABA. This makes 2-Butyl-1-ethynylpyrrole an important tool in the study of GABAergic neurotransmission.
properties
CAS RN |
166543-87-9 |
|---|---|
Product Name |
2-Butyl-1-ethynylpyrrole |
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-butyl-1-ethynylpyrrole |
InChI |
InChI=1S/C10H13N/c1-3-5-7-10-8-6-9-11(10)4-2/h2,6,8-9H,3,5,7H2,1H3 |
InChI Key |
HQMJXXFWRDBODR-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=CN1C#C |
Canonical SMILES |
CCCCC1=CC=CN1C#C |
synonyms |
1H-Pyrrole, 2-butyl-1-ethynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



